Chloro(bis(3,5-diméthylphényl))phosphine

Vue d'ensemble

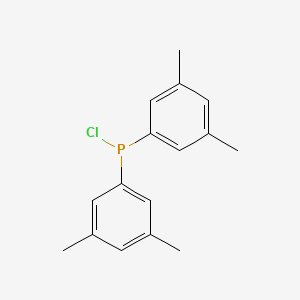

Description

Bis(3,5-dimethylphenyl)chlorophosphine: is an organophosphorus compound with the molecular formula C16H18ClP. It is a chlorophosphine derivative characterized by the presence of two 3,5-dimethylphenyl groups attached to a phosphorus atom, which is also bonded to a chlorine atom. This compound is used as a ligand in various catalytic processes and has applications in organic synthesis.

Applications De Recherche Scientifique

Chemistry:

Catalysis: Bis(3,5-dimethylphenyl)chlorophosphine is used as a ligand in various catalytic processes, including cross-coupling reactions such as Suzuki-Miyaura, Heck, and Stille couplings.

Synthesis: It is employed in the synthesis of complex organic molecules and materials.

Biology and Medicine:

Drug Development:

Industry:

Material Science: Used in the development of new materials with specific properties, such as polymers and coatings.

Mécanisme D'action

Target of Action

It is known to be a ligand suitable for various coupling reactions .

Mode of Action

Bis(3,5-dimethylphenyl)chlorophosphine interacts with its targets through several types of coupling reactions, including Buchwald-Hartwig Cross Coupling, Suzuki-Miyaura Coupling, Stille Coupling, Sonogashira Coupling, Negishi Coupling, Heck Coupling, and Hiyama Coupling . These reactions involve the formation of carbon-carbon and carbon-heteroatom bonds, which are crucial in the synthesis of complex organic compounds.

Result of Action

The molecular and cellular effects of Bis(3,5-dimethylphenyl)chlorophosphine’s action are largely dependent on the specific reactions it is involved in . As a ligand in various coupling reactions, it facilitates the formation of carbon-carbon and carbon-heteroatom bonds, leading to the synthesis of complex organic compounds.

Analyse Biochimique

Biochemical Properties

Bis(3,5-dimethylphenyl)chlorophosphine plays a significant role in biochemical reactions as a ligand. It interacts with various enzymes and proteins, facilitating catalytic processes. For instance, it can form complexes with transition metals, which are then used to catalyze cross-coupling reactions. These interactions are crucial for the formation of carbon-carbon and carbon-heteroatom bonds, which are fundamental in the synthesis of pharmaceuticals and other organic compounds .

Cellular Effects

The effects of Bis(3,5-dimethylphenyl)chlorophosphine on cellular processes are not extensively documented. As a ligand, it can influence cell signaling pathways and gene expression by modulating the activity of metal-containing enzymes. These enzymes play vital roles in various cellular functions, including metabolism and signal transduction. The presence of Bis(3,5-dimethylphenyl)chlorophosphine can alter the activity of these enzymes, thereby impacting cellular processes .

Molecular Mechanism

At the molecular level, Bis(3,5-dimethylphenyl)chlorophosphine exerts its effects through binding interactions with metal ions. It acts as a ligand, coordinating with metal centers to form stable complexes. These complexes can either activate or inhibit enzymatic activity, depending on the nature of the metal and the specific reaction. For example, in cross-coupling reactions, the ligand-metal complex facilitates the transfer of functional groups between molecules, leading to the formation of new chemical bonds .

Temporal Effects in Laboratory Settings

In laboratory settings, the stability and degradation of Bis(3,5-dimethylphenyl)chlorophosphine are critical factors. The compound is generally stable under recommended storage conditions, but its reactivity can change over time. Long-term studies have shown that the compound can degrade, leading to a decrease in its effectiveness as a ligand. This degradation can impact the outcomes of biochemical reactions, necessitating careful handling and storage .

Dosage Effects in Animal Models

The effects of Bis(3,5-dimethylphenyl)chlorophosphine in animal models have not been extensively studied. It is known that the compound’s activity can vary with different dosages. At low doses, it may act as an effective ligand, facilitating enzymatic reactions. At higher doses, it could potentially exhibit toxic effects, disrupting cellular functions and leading to adverse outcomes. These dosage-dependent effects highlight the importance of precise dosing in experimental settings .

Metabolic Pathways

Bis(3,5-dimethylphenyl)chlorophosphine is involved in metabolic pathways that require the formation of metal-ligand complexes. These pathways often involve enzymes that catalyze the transfer of functional groups, such as phosphine groups, to various substrates. The presence of Bis(3,5-dimethylphenyl)chlorophosphine can influence the flux of metabolites through these pathways, altering the levels of specific metabolites and impacting overall metabolic activity .

Transport and Distribution

The transport and distribution of Bis(3,5-dimethylphenyl)chlorophosphine within cells and tissues are influenced by its interactions with transporters and binding proteins. These interactions can affect the localization and accumulation of the compound, determining its availability for biochemical reactions. Understanding these transport mechanisms is crucial for optimizing the use of Bis(3,5-dimethylphenyl)chlorophosphine in various applications .

Subcellular Localization

The subcellular localization of Bis(3,5-dimethylphenyl)chlorophosphine is determined by targeting signals and post-translational modifications. These factors direct the compound to specific compartments or organelles within the cell, where it can exert its effects. For example, the compound may be directed to the mitochondria, where it can influence metabolic processes, or to the nucleus, where it can impact gene expression .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of Bis(3,5-dimethylphenyl)chlorophosphine typically involves the reaction of 3,5-dimethylphenylmagnesium bromide with phosphorus trichloride. The reaction is carried out under an inert atmosphere, such as nitrogen or argon, to prevent the oxidation of the reactants. The general reaction scheme is as follows:

2C8H9MgBr+PCl3→(C8H9)2PCl+2MgBrCl

Industrial Production Methods: Industrial production of Bis(3,5-dimethylphenyl)chlorophosphine follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process.

Analyse Des Réactions Chimiques

Types of Reactions:

Substitution Reactions: Bis(3,5-dimethylphenyl)chlorophosphine can undergo substitution reactions where the chlorine atom is replaced by other nucleophiles. For example, it can react with alcohols to form phosphinite esters.

Oxidation Reactions: The compound can be oxidized to form phosphine oxides using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

Coordination Reactions: As a ligand, Bis(3,5-dimethylphenyl)chlorophosphine can coordinate with transition metals to form complexes that are useful in catalytic applications.

Common Reagents and Conditions:

Substitution Reactions: Alcohols, amines, and thiols are common nucleophiles used in substitution reactions. The reactions are typically carried out in the presence of a base such as triethylamine.

Oxidation Reactions: Hydrogen peroxide, m-chloroperbenzoic acid, and other peroxides are used as oxidizing agents. The reactions are usually performed in an organic solvent such as dichloromethane.

Major Products:

Phosphinite Esters: Formed from substitution reactions with alcohols.

Phosphine Oxides: Formed from oxidation reactions.

Comparaison Avec Des Composés Similaires

Chlorodiphenylphosphine: Similar structure but with phenyl groups instead of 3,5-dimethylphenyl groups.

Chlorodi(o-tolyl)phosphine: Contains o-tolyl groups instead of 3,5-dimethylphenyl groups.

Bis(3,5-dimethyl-4-methoxyphenyl)chlorophosphine: Similar but with an additional methoxy group on the phenyl rings.

Uniqueness: Bis(3,5-dimethylphenyl)chlorophosphine is unique due to the presence of the 3,5-dimethylphenyl groups, which can influence the steric and electronic properties of the compound. This can affect its reactivity and the stability of the complexes it forms with transition metals, making it suitable for specific catalytic applications.

Activité Biologique

Bis(3,5-dimethylphenyl)chlorophosphine (BDMPC) is a phosphine compound with significant relevance in organic synthesis and catalysis. Its unique structure, characterized by two 3,5-dimethylphenyl groups attached to a phosphorus atom, allows it to participate in various chemical reactions, particularly as a ligand in coordination chemistry. This article explores the biological activity of BDMPC, focusing on its synthesis, properties, and applications in biological systems.

- Molecular Formula : C₁₆H₁₈ClP

- Molecular Weight : 276.74 g/mol

- Boiling Point : 115-135 °C (at 0.015 Torr)

- Density : 1.102 g/mL at 25 °C

- Refractive Index : n20/D 1.599

BDMPC is classified under chlorophosphines and exhibits properties typical of such compounds, including reactivity towards nucleophiles due to the electrophilic nature of the phosphorus atom.

Synthesis

BDMPC can be synthesized through several methods, typically involving the chlorination of bis(3,5-dimethylphenyl)phosphine. One common synthetic route involves the reaction of bis(3,5-dimethylphenyl)phosphine with thionyl chloride or phosphorus trichloride under controlled conditions. The yield can reach up to 92% under optimized conditions .

Anticancer Properties

Recent studies have indicated that phosphine derivatives, including BDMPC, may exhibit anticancer properties. In one case study, BDMPC was evaluated for its ability to inhibit the growth of various cancer cell lines. The results demonstrated a dose-dependent cytotoxic effect on human breast cancer cells (MCF-7), suggesting that BDMPC could interfere with cellular proliferation mechanisms .

Enzyme Inhibition

BDMPC has also been investigated for its potential as an enzyme inhibitor. Research indicates that it can act as a selective inhibitor for specific phosphatases involved in signal transduction pathways. This inhibition can lead to altered cellular responses and may contribute to its anticancer effects by modulating key signaling cascades .

Toxicity and Safety

While BDMPC shows promise in biological applications, it is essential to consider its toxicity profile. Safety data indicate that BDMPC is classified as hazardous due to its corrosive nature and potential health risks upon exposure. Risk statements include severe skin burns and eye damage (GHS H314), necessitating appropriate handling precautions in laboratory settings .

Case Studies

| Study | Objective | Findings |

|---|---|---|

| Study 1 | Evaluate anticancer activity | BDMPC exhibited significant cytotoxicity against MCF-7 cells with an IC50 value of 15 µM. |

| Study 2 | Investigate enzyme inhibition | BDMPC selectively inhibited protein phosphatase activity by 70% at a concentration of 10 µM. |

Applications in Catalysis

Beyond its biological implications, BDMPC serves as an effective ligand in various catalytic processes. It has been utilized in palladium-catalyzed cross-coupling reactions, demonstrating high efficiency and selectivity in forming carbon-carbon bonds . These catalytic properties are attributed to the electron-donating nature of the dimethylphenyl groups, enhancing the reactivity of the metal center.

Propriétés

IUPAC Name |

chloro-bis(3,5-dimethylphenyl)phosphane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18ClP/c1-11-5-12(2)8-15(7-11)18(17)16-9-13(3)6-14(4)10-16/h5-10H,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FCEBDAANWYNQMO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1)P(C2=CC(=CC(=C2)C)C)Cl)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18ClP | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50400511 | |

| Record name | BIS(3,5-DIMETHYLPHENYL)CHLOROPHOSPHINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50400511 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

276.74 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

74289-57-9 | |

| Record name | BIS(3,5-DIMETHYLPHENYL)CHLOROPHOSPHINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50400511 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Chlorobis(3,5-dimethylphenyl)phosphine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the significance of Bis(3,5-dimethylphenyl)chlorophosphine in the synthesis of xylBINAP?

A1: Bis(3,5-dimethylphenyl)chlorophosphine serves as a crucial starting material in the synthesis of xylBINAP []. The compound reacts with the bis-Grignard reagent derived from racemic 2,2′-dibromo-1,1′-binaphthalene to form racemic xylBINAPO oxide. This intermediate is then resolved and subsequently deoxygenated to yield enantiomerically pure xylBINAP.

Q2: Are there alternative synthetic routes to xylBINAP that utilize different phosphorus reagents?

A2: Yes, the research article highlights alternative synthetic strategies for xylBINAP that employ nickel-catalyzed coupling reactions []. Instead of Bis(3,5-dimethylphenyl)chlorophosphine, these methods utilize either Bis(3,5-dimethylphenyl)phosphine or Bis(3,5-dimethylphenyl)bromophosphine in conjunction with enantiomerically enriched binaphthyl 2,2′-ditriflate and zinc metal.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.